(2-Methyloxiran-2-yl)methanol
Overview
Description
(2-Methyloxiran-2-yl)methanol is an organic compound with the molecular formula C₄H₈O₂. It features a three-membered cyclic ether ring (oxiran) with a methyl group attached to one of the carbon atoms within the ring and a methanol group attached to another carbon atom in the oxiran ring . This compound is known for its reactivity due to the strained three-membered ring structure, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methyloxiran-2-yl)methanol can be synthesized through several methods. One common approach involves the epoxidation of allylic alcohols using peracids or other oxidizing agents. For instance, the reaction of 2-methyl-2-propen-1-ol with a peracid such as m-chloroperbenzoic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes often employ catalysts to enhance the reaction efficiency and selectivity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2-Methyloxiran-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed to open the oxirane ring.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Diols.
Substitution: Various alcohols or amines depending on the nucleophile used.
Scientific Research Applications
(2-Methyloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyloxiran-2-yl)methanol involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways depending on the nucleophile and reaction conditions. The molecular targets and pathways involved include interactions with nucleophiles such as hydroxide ions, amines, and other reactive species .
Comparison with Similar Compounds
- (2-Methyl-2-oxiranyl)methanol
- 2-Methyl-2,3-epoxy-1-propanol
- 2-Methyloxiranemethanal
Comparison: (2-Methyloxiran-2-yl)methanol is unique due to its specific structure, which includes both an oxirane ring and a methanol group. This combination imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
(2-methyloxiran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVHHYWBSVSPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-30-0 | |
Record name | Oxiranemethanal, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC34456 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-methyloxiran-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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